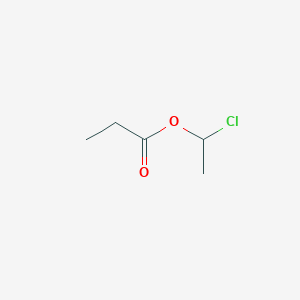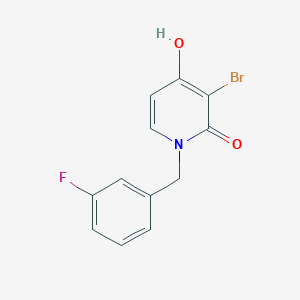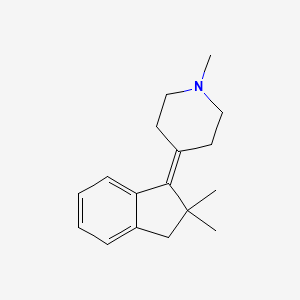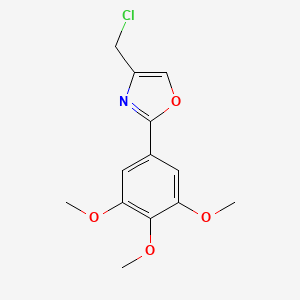![molecular formula C12H18ClN3O2 B8344550 Benzamide, 4-amino-5-chloro-N-[2-(dimethylamino)ethyl]-2-methoxy- CAS No. 18094-92-3](/img/structure/B8344550.png)
Benzamide, 4-amino-5-chloro-N-[2-(dimethylamino)ethyl]-2-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 4-amino-5-chloro-N-[2-(dimethylamino)ethyl]-2-methoxy- is a chemical compound belonging to the class of benzamides. It is known for its antiemetic and parasympathomimetic activities . This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-amino-5-chloro-N-[2-(dimethylamino)ethyl]-2-methoxy- involves several steps:
Nitration of o-toluidine: o-toluidine is nitrated with nitric acid to produce 4-nitro-o-toluidine.
Conversion to 2-hydroxy-4-nitrotoluene: 4-nitro-o-toluidine is heated with nitrous acid to form 2-hydroxy-4-nitrotoluene.
Formation of 2-methoxy-4-nitrotoluene: The resulting 2-hydroxy-4-nitrotoluene is reacted with dimethyl sulfate.
Oxidation to 2-methoxy-4-nitrobenzoic acid: 2-methoxy-4-nitrotoluene is oxidized using potassium permanganate.
Formation of 2-methoxy-4-nitrobenzoyl chloride: The substituted benzoic acid is treated with thionyl chloride.
Final condensation: A methyl ethyl ketone solution of 2-methoxy-4-nitrobenzoyl chloride is added to a solution containing N,N-diethylethylene diamine.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, 4-amino-5-chloro-N-[2-(dimethylamino)ethyl]-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate is commonly used for oxidation reactions.
Reducing agents: Hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Substitution reagents: Various halogenating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different benzoic acid derivatives .
Aplicaciones Científicas De Investigación
Benzamide, 4-amino-5-chloro-N-[2-(dimethylamino)ethyl]-2-methoxy- has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound exhibits parasympathomimetic activity, making it useful in biological research.
Industry: The compound is used in the production of various pharmaceuticals and chemical products.
Mecanismo De Acción
The mechanism of action of Benzamide, 4-amino-5-chloro-N-[2-(dimethylamino)ethyl]-2-methoxy- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with receptors in the central nervous system, particularly those involved in the regulation of nausea and vomiting.
Pathways Involved: It modulates the activity of neurotransmitters, leading to its antiemetic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide: This compound is structurally similar but has a diethylamino group instead of a dimethylamino group.
Metoclopramide: Another benzamide derivative with similar antiemetic properties.
Uniqueness
Benzamide, 4-amino-5-chloro-N-[2-(dimethylamino)ethyl]-2-methoxy- is unique due to its specific molecular structure, which imparts distinct pharmacological properties. Its dimethylamino group differentiates it from other similar compounds and contributes to its specific mechanism of action .
Propiedades
Número CAS |
18094-92-3 |
|---|---|
Fórmula molecular |
C12H18ClN3O2 |
Peso molecular |
271.74 g/mol |
Nombre IUPAC |
4-amino-5-chloro-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C12H18ClN3O2/c1-16(2)5-4-15-12(17)8-6-9(13)10(14)7-11(8)18-3/h6-7H,4-5,14H2,1-3H3,(H,15,17) |
Clave InChI |
IYUGSTOVFNGBBA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3-(4-Fluorophenyl)isoxazolo[4,5-b]pyridin-7-yl)pyrimidin-4-ol](/img/structure/B8344469.png)





![5-ethyl-2-methylsulfanyl-3H-pyrano[2,3-d]pyrimidine-4,7-dione](/img/structure/B8344510.png)







